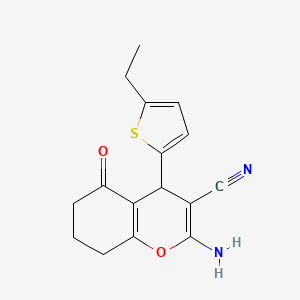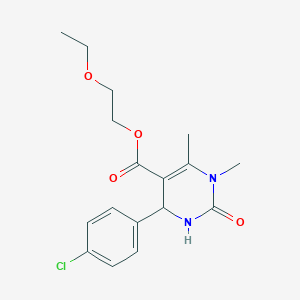![molecular formula C20H25N3O3S B5029974 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine, also known as BPIP, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies. BPIP has shown promising results in various research applications, and its potential for future research directions is vast.
Mecanismo De Acción
The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is not fully understood, but it has been shown to interact with various molecular targets. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in regulating metabolism and inflammation. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to inhibit the activity of protein kinase CK2, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and immunomodulatory effects. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been shown to protect neurons from oxidative stress and to improve cognitive function in Alzheimer's and Parkinson's disease models. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine. One area of interest is the development of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine on different molecular targets and in different disease models. Additionally, the potential use of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine in combination with other drugs or therapies is an area of interest. Finally, the investigation of the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine on the gut microbiome and its potential use as a prebiotic or probiotic is an area of emerging interest.
Conclusion:
In conclusion, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is a chemical compound that has been extensively studied for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has shown promising results in various research applications, and its potential for future research directions is vast.
Métodos De Síntesis
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine can be synthesized using different methods, including the reaction of isonicotinic acid with 4-butylbenzenesulfonyl chloride and piperazine in the presence of a base. Another method involves the reaction of isonicotinic acid with 4-butylbenzenesulfonyl chloride and piperazine in the presence of a coupling agent. The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been optimized to improve its yield and purity, and various analytical techniques have been used to characterize the compound.
Aplicaciones Científicas De Investigación
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been investigated for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.
Propiedades
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-4-17-5-7-19(8-6-17)27(25,26)23-15-13-22(14-16-23)20(24)18-9-11-21-12-10-18/h5-12H,2-4,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYOHCBCNGMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)

![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)
